![molecular formula C16H13BN2 B1433869 2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane CAS No. 24341-81-9](/img/structure/B1433869.png)

2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

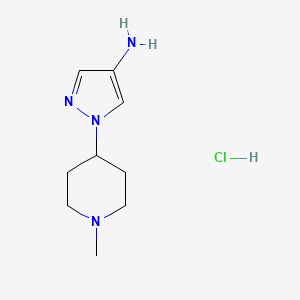

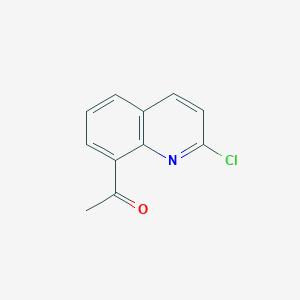

2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane is a compound in a series of diazaborinanes featuring substitution at the 1, 2, and 3 positions in the nitrogen–boron heterocycle . It is slightly distorted from planarity, with a dihedral angle of 9.0° between the mean planes of the naphthalene system and the benzene ring .

Synthesis Analysis

2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane can be synthesized by various methods, including cyclization of 1,8-dibromonaphthalene with boron triazide and direct coupling reaction of 1-bromo-2-naphthylboronic acid with 2-aminobenzenediazonium tetrafluoroborate.Molecular Structure Analysis

The m-carbon atom of the benzene ring exhibits the greatest deviation of 0.164Å from the 19-atom mean plane defined by all non-H atoms . The two N—B—C—C torsion angles are 6.0° and 5.6° .Scientific Research Applications

Synthesis and Characterization

- A solvent-free synthesis method for nitrogen-based boroles and borinines, including compounds derived from 1,2-diaminobenzene and 1,8-diaminonaphthalene, has been reported. This method, compared to traditional ones, is quick and simple, facilitated by microwave-assisted synthesis. Characterization of these compounds via 15N NMR spectroscopy and single crystal X-ray diffraction has provided evidence of electron density donation from the nitrogen atom to the boron atom's vacant orbital. Such studies contribute to a deeper understanding of the molecular structure and electronic interactions within these compounds (Slabber, Grimmer, & Robinson, 2013).

Structural Insights

- Research on diazaborinylphosphines, based on the 1,8-diaminonaphthylboronamide heterocycle, highlights the structural and bonding properties of these compounds, providing comparisons to triphenylphosphine (PPh3). The study includes the characterization of precursor chloroboranes and the synthesis of phosphine derivatives, revealing insights into the planarity and steric effects of the diazaborinyl substituent. Such work offers valuable information for designing new materials with specific electronic and structural properties (Bailey, Ploeger, & Pringle, 2014).

Crystallographic Studies

- The crystal structure of various substituted diazaborinanes, such as 2-(4-Methylphenyl)-naphtho[1,8-de][1,3,2]diazaborinine and others, has been investigated. These studies offer detailed insights into the solid-state packing, intermolecular forces, and the impact of substitution on the molecular geometry. Understanding these aspects is crucial for the application of such compounds in material science and molecular engineering (Slabber, Akerman, & Robinson, 2011).

properties

IUPAC Name |

3-phenyl-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BN2/c1-2-8-13(9-3-1)17-18-14-10-4-6-12-7-5-11-15(19-17)16(12)14/h1-11,18-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWVTOCUUKJRLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane as revealed by the study?

A1: The study reveals that 2-Phenylnaphtho[1,8-de][1,3,2]diazaborinane exhibits a slight distortion from planarity. This is evident in the dihedral angle of 9.0° (with an uncertainty of ± 0.5°) between the mean planes of the naphthalene system and the benzene ring []. Furthermore, the molecule displays specific torsion angles within its structure, with the two N—B—C—C torsion angles measuring 6.0° (uncertainty of ± 0.3°) and 5.6° (uncertainty of ± 0.3°) [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4,6-Dimethylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433791.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1433795.png)

![1-(2,6-Difluorobenzyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1433796.png)

![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-ylmethyl}methanesulfonamide](/img/structure/B1433803.png)

![2-[(4-Chlorophenyl)(methyl)amino]acetic acid hydrochloride](/img/structure/B1433804.png)